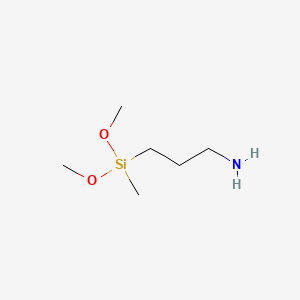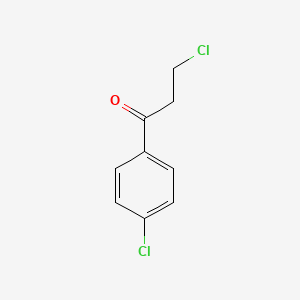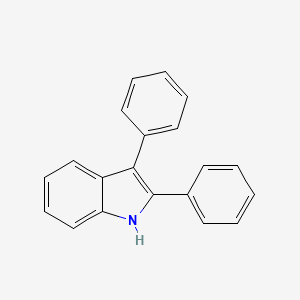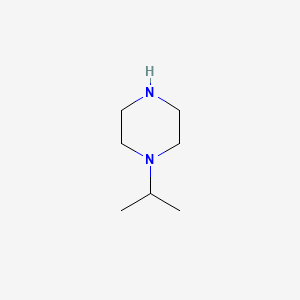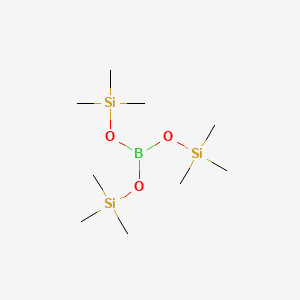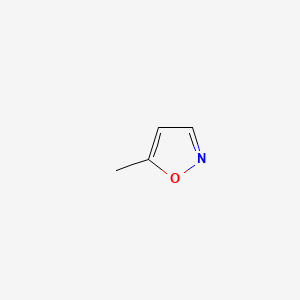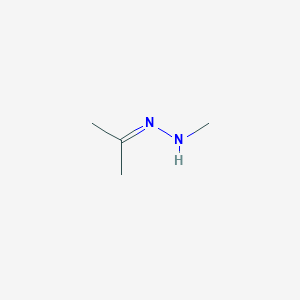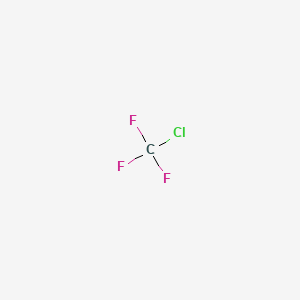
5,7-Dichloroisatin
Übersicht
Beschreibung
5,7-Dichloroisatin (5,7-DCI) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications in various scientific fields, including biochemistry, physiology, and pharmacology. 5,7-DCI is a halogenated isatin, which is a derivative of the isatin molecule. It is a yellow-orange solid at room temperature and has a boiling point of 245°C. 5,7-DCI has been used in a wide variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Tryptanthrin Derivatives : 5,7-Dichloroisatin has been explored in the synthesis of tryptanthrin derivatives. Tryptanthrin and its derivatives have garnered interest due to their potential pharmacological activities. Moskovkina et al. (2012) reported on the synthesis of various indolo[2,1-b]quinazoline-6,12-diones, although this compound failed to react with POCl3 in their experiment (Moskovkina, Kalinovskii, & Makhan’kov, 2012).
Reactivity in Organic Chemistry : The reactivity of this compound has been studied in the context of organic chemistry. Tribak et al. (2017) described the synthesis of various 5-Chloroisatin derivatives, highlighting its utility as a substrate in the synthesis of heterocyclic compounds (Tribak et al., 2017).
Pharmacological Studies
Cytotoxicity and Anticancer Properties : Kadela et al. (2016) synthesized 5,8-quinolinedione derivatives, including 6,7-dichloro-5,8-quinolinedione, and evaluated their antiproliferative activity against human cancer cell lines. These compounds showed higher cytotoxicity than the starting compound, indicating potential utility in cancer research (Kadela et al., 2016).
Antibacterial Activity : The N-alkylation methods and antibacterial activity of 5-Chloroisatin derivatives, including those related to this compound, have been studied. Tribak et al. (2017) found that these compounds exhibited good antimicrobial activity against various organisms (Tribak et al., 2017).
Antioxidant Activity
- Study of Antioxidant Properties : Hezarcheshmeh and Azizian (2021) synthesized new derivatives of dichloroisatins and investigated their antioxidant activity. The study highlighted the isatin core in these compounds, suggesting potential applications in areas requiring antioxidant properties (Hezarcheshmeh & Azizian, 2021).
Safety and Hazards
5,7-Dichloroisatin is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
5,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGQJHJRFZDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213181 | |
| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6374-92-1 | |
| Record name | 5,7-Dichloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dichloroisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 5,7-Dichloroisatin in organic synthesis?
A1: this compound serves as a crucial starting material in synthesizing structurally complex heterocycles. For instance, it reacts with 1-tetralone derivatives to produce halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids. These acids are then transformed into various derivatives, including epoxides, which can be further reacted to yield potentially bioactive amino alcohols [].
Q2: What is a more efficient method to synthesize this compound compared to traditional methods?
A2: While older methods relied on multiple reagents and potentially generated toxic byproducts like hydrogen cyanide [], a more efficient approach utilizes Trichloroisocyanuric acid (TCCA). This method, described as safe, cost-effective, and needing minimal handling, involves reacting isatin with TCCA in the presence of sulfuric acid []. The ratio of isatin to TCCA determines the final product, yielding either 5-Chloroisatin or this compound [].
Q3: Beyond the synthesis of benz[c]acridine derivatives, what other applications does this compound have in organic chemistry?
A3: this compound plays a vital role in synthesizing tryptanthrin derivatives, a group of compounds known for their biological activities [, ]. This synthesis often involves reacting substituted isatins, including this compound, with reagents like phosphoryl chloride []. This highlights the versatility of this compound as a building block for various heterocyclic systems with potential pharmaceutical relevance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



